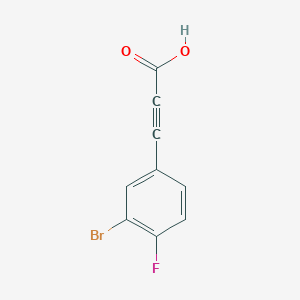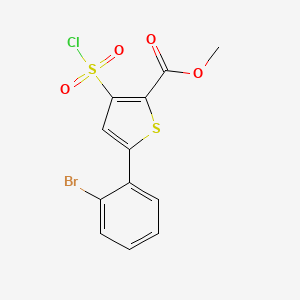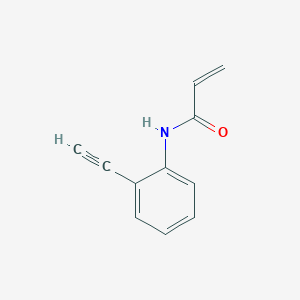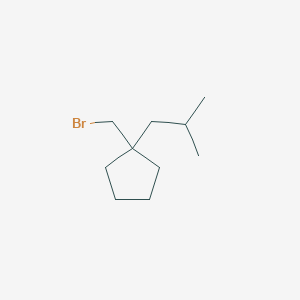
3-(Azetidin-1-yl)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that features an azetidine ring and a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing ring, while fluorobenzaldehyde is a benzene ring substituted with a fluorine atom and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its functionalization with a fluorobenzaldehyde group. One common method involves the aza-Michael addition of NH-heterocycles to α,β-unsaturated esters, followed by further functionalization . Another approach is the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3-(Azetidin-1-yl)-5-fluorobenzoic acid.
Reduction: 3-(Azetidin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Azetidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds.
Material Science:
Mécanisme D'action
The mechanism of action of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Azetidin-1-yl)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-2-azetidinone: Contains a similar azetidine ring but differs in the functional groups attached.
Uniqueness
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H10FNO |
|---|---|
Poids moléculaire |
179.19 g/mol |
Nom IUPAC |
3-(azetidin-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-4-8(7-13)5-10(6-9)12-2-1-3-12/h4-7H,1-3H2 |
Clé InChI |
XPJOHTYKSTVKTD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC(=CC(=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)


![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)


amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)


